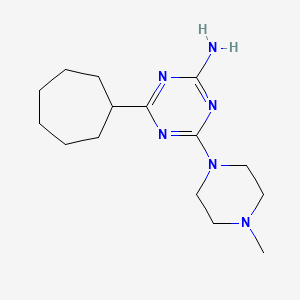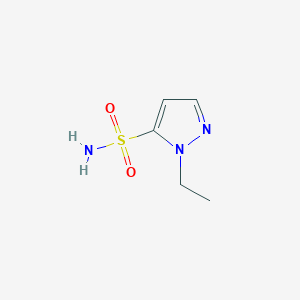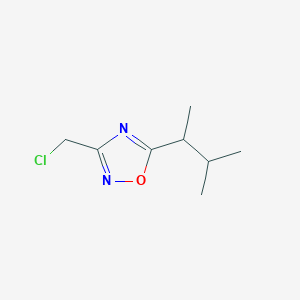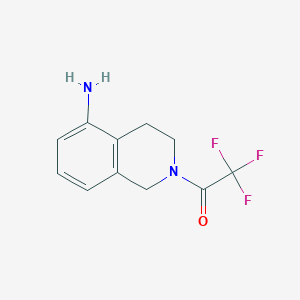![molecular formula C8H8N4 B6615944 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine CAS No. 1242188-21-1](/img/structure/B6615944.png)
3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine
Descripción general
Descripción
3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine (3-TMP) is a heterocyclic aromatic organic compound that has a variety of applications in the scientific research field. It is a colorless, crystalline solid with a molar mass of 165.19 g/mol. It is an important intermediate in organic synthesis and is used as a ligand in coordination chemistry. 3-TMP has been studied extensively as a potential therapeutic agent due to its anti-inflammatory, anti-oxidant, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Metabolic Profiling and Pharmacokinetics
Metabolic Behavior : A study investigated the metabolic profile of FYX-051, a compound structurally similar to 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine, revealing unique metabolic behaviors including N-glucuronidation and N-glucosidation at the same position of the triazole ring, resulting in four distinct conjugates in mammals (Nakazawa et al., 2006).
Genetic Influence on Metabolism : Research on a glucokinase activator structurally related to 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine indicated significant interindividual variations in its metabolism and pharmacokinetics in rats due to genetic polymorphism, suggesting the importance of genetic factors in drug metabolism and therapy personalization (Hasegawa et al., 2014).
Biological and Chemical Activities
Synthesis and Biological Applications : A study detailed the synthesis and anti-inflammatory activity of polyazaheterocyclic derivatives of 6-amino-2,4-lutidine, including compounds related to 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine, highlighting their potential as alternatives to traditional anti-inflammatory drugs (Robert et al., 1997).
Chemistry and Properties of Related Compounds : An inclusive anthology of literature reviewed the chemistry and properties of compounds containing pyrimidine, a structure similar to 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine, emphasizing their significance in organic chemistry and their applications as sensing materials and biological agents (Jindal & Kaur, 2021).
Therapeutic Applications and Novel Syntheses : The preparation of triazole derivatives, related to 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine, has been the focus of numerous studies due to their broad range of biological activities and potential therapeutic applications, highlighting the ongoing interest and the need for new and efficient synthetic methods considering green chemistry and sustainability (Ferreira et al., 2013).
Propiedades
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-8(4-9-3-1)5-12-7-10-6-11-12/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORQSJPVIZBFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)











